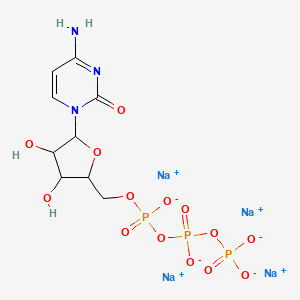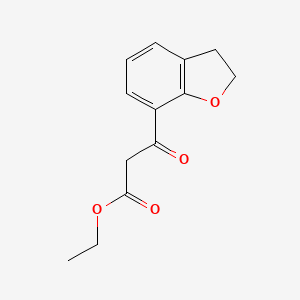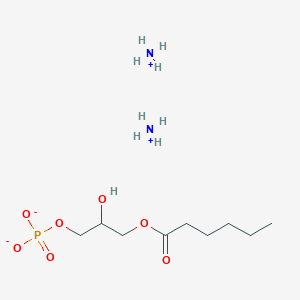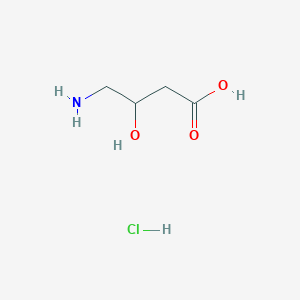
4-Amino-3-hydroxybutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of 4-amino-3-hydroxybutanoic acid, which is an endogenous ligand found in the central nervous system of mammals. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-hydroxybutanoic acid hydrochloride typically involves the reaction of 4-amino-3-hydroxybutanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed at room temperature, and the product is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxybutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in biochemical processes and its potential as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the release and uptake of certain neurotransmitters, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-hydroxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-hydroxybutanoic acid: The parent compound, which lacks the hydrochloride group.
Gamma-aminobutyric acid (GABA): A well-known neurotransmitter with similar structural features.
Beta-hydroxybutyric acid: Another compound with a hydroxyl group, but differing in its position and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a compound of interest in various fields of research.
Eigenschaften
Molekularformel |
C4H10ClNO3 |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
4-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-3(6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
InChI-Schlüssel |
IRKCMMXRSVXEPT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


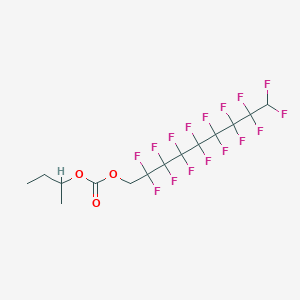
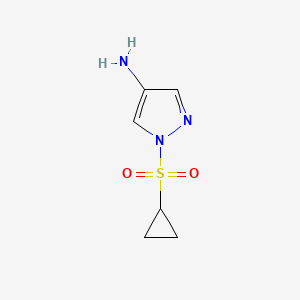
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


